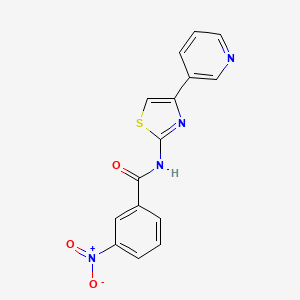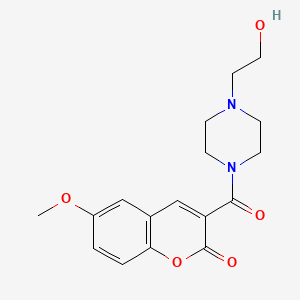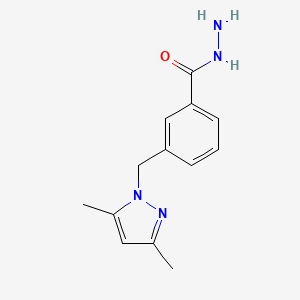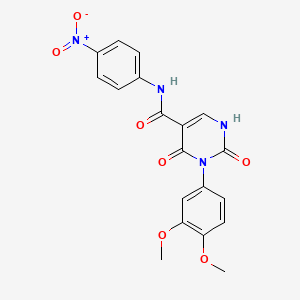
3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Vue d'ensemble
Description
The compound “3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group, a nitro group, a pyridine ring, and a thiazole ring. These functional groups and heterocycles are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a nitro group, a pyridine ring, and a thiazole ring. The exact 3D structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, the benzamide group, and the heterocyclic rings. The nitro group is often involved in redox reactions, while the benzamide group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity, while the heterocyclic rings could influence its stability and solubility .Applications De Recherche Scientifique
VEGFR-2 Kinase Inhibition
Compounds structurally related to 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors demonstrate significant potential in cancer therapy by inhibiting angiogenesis, a process critical for tumor growth and metastasis. A notable compound, N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, exhibited excellent kinase selectivity, favorable pharmacokinetic properties, and robust efficacy in lung and colon carcinoma models (Borzilleri et al., 2006).
Directing Group for C-H Amination
The use of 2-(pyridin-2-yl)aniline as a new, removable directing group in promoting C-H amination mediated by cupric acetate was demonstrated, where benzamide derivatives were effectively aminated. This research underlines the versatility of pyridin-2-yl-based structures in synthetic chemistry, which could extend to the functionalization of 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide for developing new compounds (Zhao et al., 2017).
Antiparasitic Activity
Thiazolides, including compounds similar in structure to 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide, have shown a broad spectrum of activities against various parasites and bacteria. Nitazoxanide, a thiazolide, demonstrated efficacy against Neospora caninum tachyzoites in vitro, suggesting that modifications in the benzene ring, similar to those in 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide, could play a crucial role in antiparasitic activity (Esposito et al., 2005).
Polymer Synthesis
Polymers containing thiazole units, akin to the structure of 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide, have been synthesized for various applications. Poly(amide-imide)s derived from 3,5-diamino-N-(thiazol-2-yl)benzamide and dicarboxylic acids showed potential in creating optically active materials, indicating the relevance of thiazol-2-yl structures in developing advanced polymeric materials (Mallakpour & Ahmadizadegan, 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through hydrogen bonds and other intermolecular forces . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Thiazole derivatives, which share a common structural feature with the compound, have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that the compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it’s plausible that the compound could have a broad range of molecular and cellular effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-14(10-3-1-5-12(7-10)19(21)22)18-15-17-13(9-23-15)11-4-2-6-16-8-11/h1-9H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCUZBHFWNRVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330303 | |
| Record name | 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
CAS RN |
477544-84-6 | |
| Record name | 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941312.png)



![4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2941319.png)
![Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2941320.png)
![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2941328.png)
![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2941330.png)
![3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2941331.png)


![2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2941335.png)